molecular formula C37H70O5 B1240895 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol

Cat. No. B1240895
M. Wt: 594.9 g/mol
InChI Key: IIEPDWHEGOSXLD-NMYQGLQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(16:0/18:1(11Z)/0:0), also known as diacylglycerol or DAG(16:0/18:1), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/18:1(11Z)/0:0) is considered to be a diradylglycerol lipid molecule. DG(16:0/18:1(11Z)/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/18:1(11Z)/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/18:1(11Z)/0:0) is primarily located in the membrane (predicted from logP). DG(16:0/18:1(11Z)/0:0) participates in a number of enzymatic reactions. In particular, DG(16:0/18:1(11Z)/0:0) can be biosynthesized from PA(16:0/18:1(11Z)) through the action of the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:1(11Z)/0:0) and myristoleoyl-CoA can be converted into TG(16:0/18:1(11Z)/14:1(9Z));  which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:1(11Z)/0:0) can be biosynthesized from PA(16:0/18:1(11Z));  which is mediated by the enzyme phosphatidate phosphatase. Furthermore, DG(16:0/18:1(11Z)/0:0) and palmityl-CoA can be converted into TG(16:0/18:1(11Z)/16:0);  which is mediated by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(16:0/18:1(11Z)/0:0) can be biosynthesized from PA(16:0/18:1(11Z));  which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(16:0/18:1(11Z)/0:0) and palmitoleyl-CoA can be converted into TG(16:0/18:1(11Z)/16:1(9Z)) through the action of the enzyme diacylglycerol O-acyltransferase. In humans, DG(16:0/18:1(11Z)/0:0) is involved in phosphatidylcholine biosynthesis PC(16:0/18:1(11Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/18:1(11Z)) pathway. DG(16:0/18:1(11Z)/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/22:1(13Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/20:0) pathway, de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/18:2(9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/18:1(11Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway.
DG(16:0/18:1(11Z)/0:0) is a diglyceride.

Scientific Research Applications

  • Lipid Characterization in Pathogens

    • Acyl-phosphatidylinositol (acyl-PI) in Corynebacterium amycolatum contains octadecenoyl and hexadecanoyl, similar to 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol. This discovery highlights its unique nature among phospholipids of C. amycolatum, pointing to the potential of similar compounds in lipid characterization of pathogens (Valero-Guillén, Yagüe, & Segovia, 2005).
  • Synthetic Lipid Production

    • The synthesis of lipids like 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol is crucial in biochemical research. An example is the synthesis of 1-0-[3H] alkyl-2-acyl-sn-glycerol-3-phosphorylethanolamine with an unsaturated acyl chain, demonstrating the importance of these compounds in lipid chemistry (Paltauf, 1976).
  • Chemical Synthesis of Complex Lipids

    • In a study focusing on bacterial diglucosyl diacylglycerols, chemical syntheses of compounds structurally similar to 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol were explored. This illustrates the compound's relevance in the synthesis of complex lipid structures (Takato et al., 2019).
  • Lipid-Molecule Interactions

    • Research on lipid-molecule interactions, such as the study of tetracaine interactions with lipid bilayers, utilizes compounds similar to 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol. This highlights the significance of such lipids in understanding drug-lipid interactions (Huang et al., 2013).
  • Dietary Ether Lipid Research

    • Studies involving dietary ether lipids, like 1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol, provide insights into the incorporation of these lipids into human and rodent tissue plasmalogens. Such research is fundamental in understanding lipid metabolism and potential therapeutic applications (Das, Holmes, Wilson, & Hajra, 1992).
  • Enzyme-Stable Liposome Development

    • The development of enzyme-stable liposomes, using derivatives of 1,2-di-O-hexadecanoyl-sn-glycerol, illustrates the role of similar compounds in biotechnological applications and drug delivery systems (Yamauchi, Une, Tabata, & Kinoshita, 1986).

properties

Product Name

1-hexadecanoyl-2-(11Z-octadecenoyl)-sn-glycerol

Molecular Formula

C37H70O5

Molecular Weight

594.9 g/mol

IUPAC Name

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (Z)-octadec-11-enoate

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15,35,38H,3-12,14,16-34H2,1-2H3/b15-13-/t35-/m0/s1

InChI Key

IIEPDWHEGOSXLD-NMYQGLQJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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